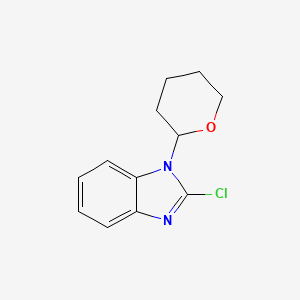

2-chloro-1-(oxan-2-yl)benzimidazole

Descripción general

Descripción

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a benzimidazole core and a tetrahydropyran ring, makes it a versatile molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(oxan-2-yl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with tetrahydropyran under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of tetrahydropyran-substituted benzimidazole.

Substitution: Formation of various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Properties

Benzimidazole derivatives, including 2-chloro-1-(oxan-2-yl)benzimidazole, are known for their significant antimicrobial activities. The structural characteristics of this compound may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Research indicates that compounds related to this structure can inhibit key enzymes or receptors involved in microbial growth, making them candidates for further pharmacological studies aimed at treating infections.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses. For instance, compounds similar to this compound have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents on the benzimidazole ring has been linked to enhanced antiviral activity, indicating that modifications to the structure could lead to more effective therapeutic agents .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that benzimidazole derivatives can exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenases (COXs), which are critical enzymes in the inflammatory response. Compounds derived from this class have shown promising results in reducing inflammation and pain in various animal models, suggesting their potential use in treating inflammatory diseases .

Mechanistic Insights

Enzyme Interactions

Preliminary docking studies suggest that this compound may bind effectively to specific enzyme sites, influencing metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential, particularly in oncology and infectious diseases.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, which can be optimized for yield and purity using techniques such as recrystallization or column chromatography. The unique combination of the chloro-substituted benzimidazole ring and the oxane moiety allows for diverse modifications, enhancing its reactivity and biological activity compared to similar compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Potential Applications |

|---|---|---|

| 2-Chloro-benzimidazole | Lacks the oxane moiety but shares structural similarities | Antimicrobial activity |

| 5-Chloro-1H-pyrrole | Features a pyrrole ring; similar reactivity patterns | Antifungal properties |

| 2-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole | Contains an imidazole ring instead of a benzimidazole ring | Potential antiviral applications |

This table illustrates how structural variations among related compounds can influence their biological activities and potential applications.

Case Studies

Several studies have documented the pharmacological effects of benzimidazole derivatives:

- Antiviral Efficacy: A study found that certain benzimidazole derivatives exhibited significant antiviral activity against BVDV with effective concentrations (EC50 values) comparable to standard antiviral agents .

- Anti-inflammatory Research: In another investigation, a series of benzimidazole derivatives were synthesized and evaluated for their COX inhibitory activity, demonstrating notable anti-inflammatory effects compared to standard treatments like diclofenac .

Mecanismo De Acción

The mechanism of action of 2-chloro-1-(oxan-2-yl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester

- Pyrazolo[3,4-d]pyrimidine derivatives

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a tetrahydropyran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Propiedades

Fórmula molecular |

C12H13ClN2O |

|---|---|

Peso molecular |

236.70 g/mol |

Nombre IUPAC |

2-chloro-1-(oxan-2-yl)benzimidazole |

InChI |

InChI=1S/C12H13ClN2O/c13-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 |

Clave InChI |

GJCNWQGFJJIYBA-UHFFFAOYSA-N |

SMILES canónico |

C1CCOC(C1)N2C3=CC=CC=C3N=C2Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.